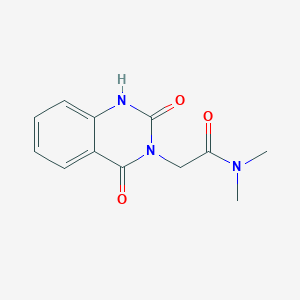
(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate is a compound that combines the properties of tert-butyloxycarbonyl (Boc) protection with Ambroxol and L-lactamide diacetate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate typically involves the protection of the amino group of Ambroxol with the tert-butyloxycarbonyl group. This is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected Ambroxol is then reacted with L-lactamide diacetate under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process would involve careful control of temperature, pressure, and reaction time to ensure consistent quality.
化学反応の分析
Types of Reactions
(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine form of Ambroxol.
科学的研究の応用
(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate has several applications in scientific research:
Chemistry: Used as a protected intermediate in organic synthesis to facilitate the formation of complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in drug development.
Medicine: Investigated for its therapeutic potential, especially in respiratory conditions due to the Ambroxol component.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate involves the release of the active Ambroxol molecule upon deprotection of the Boc group. Ambroxol acts on the respiratory tract by enhancing mucus clearance and exerting anti-inflammatory effects. The molecular targets include ion channels and enzymes involved in mucus production and inflammation .
類似化合物との比較
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also use the Boc group for protection and are widely used in peptide synthesis.
Ambroxol derivatives: Various derivatives of Ambroxol are studied for their enhanced therapeutic properties.
Uniqueness
(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate is unique due to its combination of Boc protection with Ambroxol and L-lactamide diacetate, offering specific advantages in terms of stability and reactivity in synthetic and medicinal applications .
特性
分子式 |
C28H38Br2N2O9 |
|---|---|
分子量 |
706.4 g/mol |
IUPAC名 |
[4-[[2-[[(2S)-2-acetyloxypropanoyl]amino]-3,5-dibromophenyl]methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl] (2S)-2-acetyloxypropanoate |
InChI |
InChI=1S/C28H38Br2N2O9/c1-15(38-17(3)33)25(35)31-24-19(12-20(29)13-23(24)30)14-32(27(37)41-28(5,6)7)21-8-10-22(11-9-21)40-26(36)16(2)39-18(4)34/h12-13,15-16,21-22H,8-11,14H2,1-7H3,(H,31,35)/t15-,16-,21?,22?/m0/s1 |
InChIキー |
LRXZQNPISOVATM-TUKZGULFSA-N |
異性体SMILES |
C[C@@H](C(=O)NC1=C(C=C(C=C1Br)Br)CN(C2CCC(CC2)OC(=O)[C@H](C)OC(=O)C)C(=O)OC(C)(C)C)OC(=O)C |
正規SMILES |
CC(C(=O)NC1=C(C=C(C=C1Br)Br)CN(C2CCC(CC2)OC(=O)C(C)OC(=O)C)C(=O)OC(C)(C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


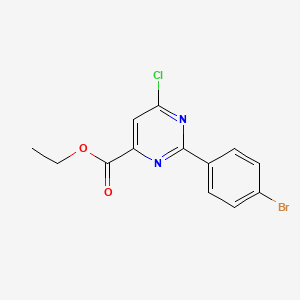
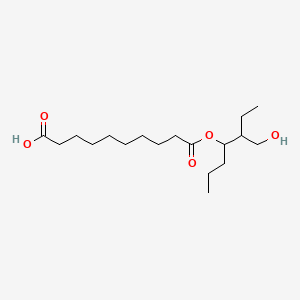
![tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B13851472.png)
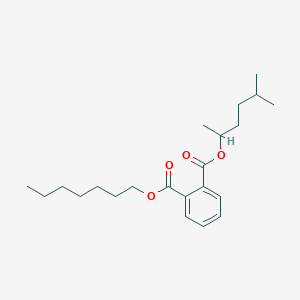
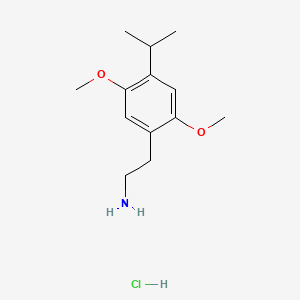
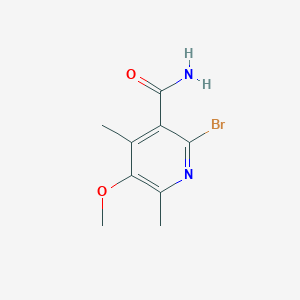
![[2-Methyl-5-(4-methylsulphonyl)phenyl-3-(2-methoxyethyl)-1-phenyl]-1H-pyrrole](/img/structure/B13851502.png)
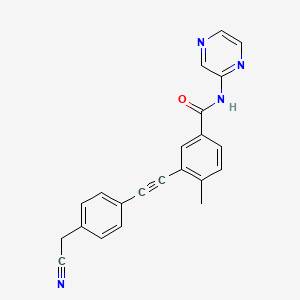
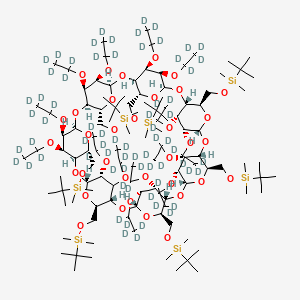
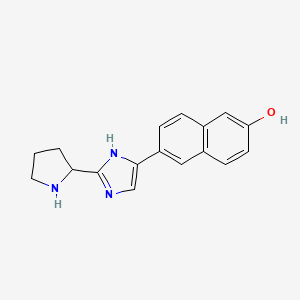
![Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH](/img/structure/B13851507.png)
